molecular formula C2HClF3NaO2S B13290488 Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate

Cat. No.: B13290488
M. Wt: 204.53 g/mol
InChI Key: KPVGMYBZJHWJDP-UHFFFAOYSA-M
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Description

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate is a chemical compound with the molecular formula C2HClF3NaO2S. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with sodium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing effects of the trifluoromethyl group, which makes the carbon-chlorine bond more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-chloro-2,2,2-trifluoroethane-1-sulfinate is unique due to the presence of both the sulfonate and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical syntheses and industrial applications .

Properties

Molecular Formula

C2HClF3NaO2S

Molecular Weight

204.53 g/mol

IUPAC Name

sodium;1-chloro-2,2,2-trifluoroethanesulfinate

InChI

InChI=1S/C2H2ClF3O2S.Na/c3-1(9(7)8)2(4,5)6;/h1H,(H,7,8);/q;+1/p-1

InChI Key

KPVGMYBZJHWJDP-UHFFFAOYSA-M

Canonical SMILES

C(C(F)(F)F)(S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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